![molecular formula C21H26N2O B13734266 N-[1-phenyl-3-piperidinopropyl]benzamide CAS No. 20537-22-8](/img/structure/B13734266.png)
N-[1-phenyl-3-piperidinopropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-phenyl-3-piperidinopropyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-3-piperidinopropyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Another approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired benzamide derivative.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient methods, such as the use of ultrasonic irradiation and solid acid catalysts.
化学反应分析
Types of Reactions
N-[1-phenyl-3-piperidinopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
N-[1-phenyl-3-piperidinopropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of N-[1-phenyl-3-piperidinopropyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as inhibitors of the hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor . This inhibition can lead to the suppression of cell proliferation and tumor growth, making these compounds potential candidates for anticancer therapies.
相似化合物的比较
N-[1-phenyl-3-piperidinopropyl]benzamide can be compared with other benzamide derivatives, such as:
Ethenzamide: An analgesic used for pain relief.
Salicylamide: Known for its analgesic and antipyretic properties.
Procainamide: Used as an antiarrhythmic agent.
Moclobemide: An antidepressant that inhibits monoamine oxidase A.
Metoclopramide: An antiemetic and prokinetic agent.
The uniqueness of this compound lies in its specific structural features, such as the piperidine ring and the phenyl group, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
20537-22-8 |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-(1-phenyl-3-piperidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C21H26N2O/c24-21(19-12-6-2-7-13-19)22-20(18-10-4-1-5-11-18)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24) |
InChI 键 |
LFWBLDXRNPQFIF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





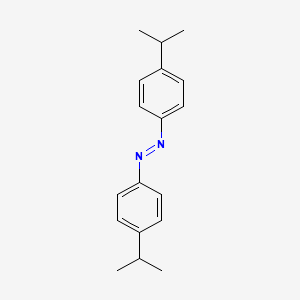

![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
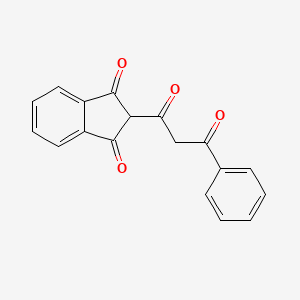

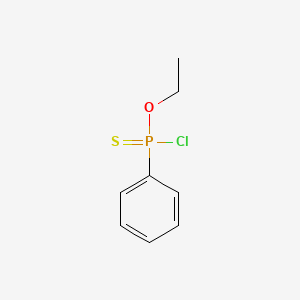
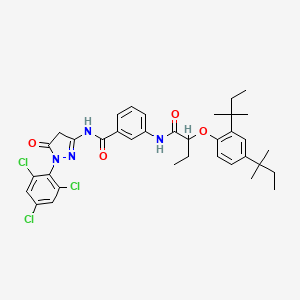
![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)

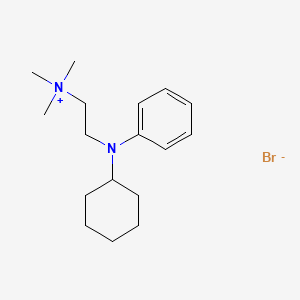
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
